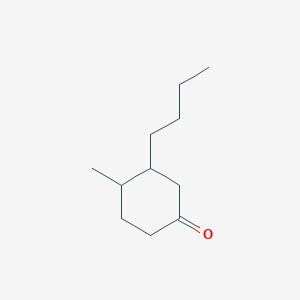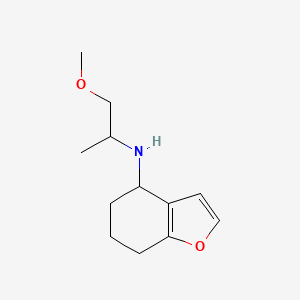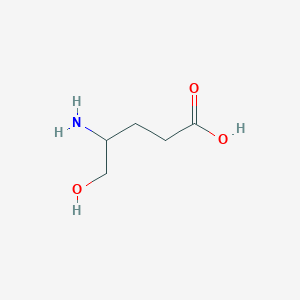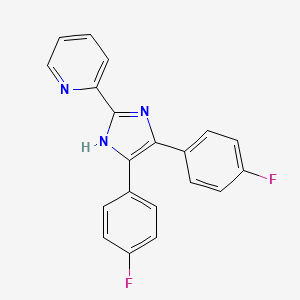![molecular formula C18H20BrN3O3S B13300957 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B13300957.png)
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide involves several steps, including the formation of the isoindolin-1-imine core and the subsequent attachment of the morpholin-4-ylsulfonyl group. The specific reaction conditions and reagents used in these steps are typically proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final hydrobromide salt form .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is primarily used in proteomics research. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-one
- 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-thione
Uniqueness
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is unique due to its specific imine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydrobromide salt form also enhances its solubility and stability .
Propiedades
Fórmula molecular |
C18H20BrN3O3S |
|---|---|
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
2-(3-morpholin-4-ylsulfonylphenyl)-3H-isoindol-1-imine;hydrobromide |
InChI |
InChI=1S/C18H19N3O3S.BrH/c19-18-17-7-2-1-4-14(17)13-21(18)15-5-3-6-16(12-15)25(22,23)20-8-10-24-11-9-20;/h1-7,12,19H,8-11,13H2;1H |
Clave InChI |
HZJVDUZEBCJAFV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N3CC4=CC=CC=C4C3=N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


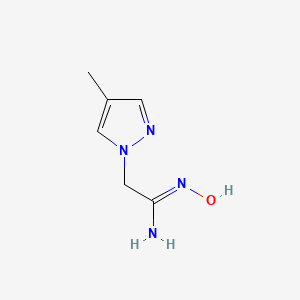
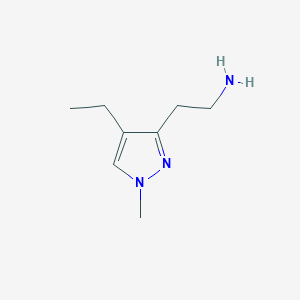
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
![{Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
![N-[(3,4-dibromophenyl)methyl]cyclopropanamine](/img/structure/B13300900.png)
![3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13300914.png)

![2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol](/img/structure/B13300923.png)
